molecular formula C9H8Br2O2 B185944 Methyl 4-bromo-3-(bromomethyl)benzoate CAS No. 142031-67-2

Methyl 4-bromo-3-(bromomethyl)benzoate

Cat. No. B185944
CAS RN: 142031-67-2
M. Wt: 307.97 g/mol
InChI Key: GRJDNFSKEWOMIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-3-(bromomethyl)benzoate is an ester . It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .


Molecular Structure Analysis

The molecular formula of Methyl 4-bromo-3-(bromomethyl)benzoate is C9H9BrO2 . The molecular weight is 229.07 g/mol . The SMILES string is COC(=O)c1ccc(CBr)cc1 . The InChI is 1S/C9H9BrO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3 .


Physical And Chemical Properties Analysis

The boiling point of Methyl 4-bromo-3-(bromomethyl)benzoate is 130-135 °C/2 mmHg (lit.) . The melting point is 57-58 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Optimization : A study focused on the synthesis of Methyl 4-(bromomethyl)benzoate by reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions, achieving a high yield of 90.5% (Bi Yun-mei, 2012).
  • Crystal Structure Analysis : Comparative analysis of crystal structures of related compounds highlighted the role of hydrogen bonds and π–π interactions in forming two-dimensional architectures (P. A. Suchetan et al., 2016).
  • Advanced Synthesis Applications : Research into the palladium-catalyzed, allylic amination of unsaturated sugars showcases a novel synthesis approach, demonstrating the compound's utility in complex organic syntheses (H. H. Baer & Zaher S. Hanna, 1981).

Material Science and Engineering

  • Copolymerization Studies : Investigations into the thermal reactions of alkali 4-(bromomethyl)benzoate–bromoacetate binary systems have provided insights into solid-state copolymerization, contributing to material science (Mari Inoki et al., 1997).

Novel Reagents and Reaction Mechanisms

  • Wittig Reaction Kinetics : The synthesis of liquid crystal intermediates via the Wittig reaction illustrates the compound's role in producing high-yield, high-selectivity reactions, offering insights into reaction kinetics and mechanisms (Maw‐Ling Wang et al., 2007).

Safety and Hazards

Methyl 4-bromo-3-(bromomethyl)benzoate is considered hazardous . It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

Methyl 4-bromo-3-(bromomethyl)benzoate may be used in the synthesis of potential anti-HIV agents . It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .

Mechanism of Action

Target of Action

Methyl 4-bromo-3-(bromomethyl)benzoate is an organic compound that is primarily used as a drug intermediate

Mode of Action

The mode of action of Methyl 4-bromo-3-(bromomethyl)benzoate is not well-documented. As an intermediate, it likely interacts with other compounds during synthesis to form new compounds. The bromomethyl group (-CH2Br) is a good leaving group, which can be replaced by nucleophiles in reactions, leading to various transformations .

Biochemical Pathways

It’s known to be used in the synthesis of 9-o-(4-carboxybenzyl)berberine (cbb) , suggesting it may play a role in pathways where CBB is involved.

Action Environment

The action of Methyl 4-bromo-3-(bromomethyl)benzoate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its reactivity and stability. It’s also important to note that it’s a lachrymator and should be handled with care .

properties

IUPAC Name

methyl 4-bromo-3-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJDNFSKEWOMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00466667
Record name Methyl 4-bromo-3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-(bromomethyl)benzoate

CAS RN

142031-67-2
Record name Methyl 4-bromo-3-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00466667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-3-(bromomethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of methyl 4-bromo-3-methylbenzoate (10 g, 43.65 mmol, 1.00 equiv) in CCl4 (150 ml), NBS (8.12 g, 45.62 mmol, 1.05 equiv). The resulting solution was heated to reflux overnight under 100 w incandescent bulb. The solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:30-1:10). This resulted in 6 g (47%) of methyl 4-bromo-3-(bromomethyl)benzoate as a off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.12 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-bromo-3-methylbenzoate (Aldrich 532878, 50 g; 218 mmol; 1 eq.) in CHCl3 (1 L) were added NBS (46.6 g; 262 mmol; 1.2 eq.) in one portion and α,α′-azoisobutyronitrile (0.72 g; 4.37 mmol; 0.02 eq.). The reaction mixture was stirred at 70° C. for 2 days. It was cooled down to RT and water (500 mL) was added. The organic layer was washed with aq. NaHCO3 (400 mL), then brine (500 mL), dried over MgSO4 and concentrated in vacuo. The residue was washed with n-pentane (2×500 mL) to afford the title compound as a yellow solid. 1H NMR (DMSO-d5, 300 MHz) δ 8.24 (d, J=1.9 Hz, 1H), 7.88-7.82 (m, 2H), 4.87 (s, 2H), 3.91 (s, 3H). HPLC (Method A): Rt 4.44 min (purity 97.9%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
46.6 g
Type
reactant
Reaction Step One
[Compound]
Name
α,α′-azoisobutyronitrile
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

NBS (46.6 g, 262 mmol) and AIBN (0.72 g, 4.4 mmol) were added in one portion into a solution of methyl 4-bromo-3-methylbenzoate (50.0 g, 218 mmol) in CHCl3 (1 L) under N2. The mixture was stirred at 70° C. for 2 days. The reaction mixture was cooled to RT and water (500 mL) was added. The organic layer was washed with a saturated solution of NaHCO3 (50 mL), water (350 mL) and brine (500 mL). The organic layer was dried (MgSO4) and concentrated under reduced pressure. The residue was washed with pentane (2×500 mL) affording the title compound as a yellow solid. HPLC (Method A), Rt 4.9 min (Purity: 98.2%). 1H NMR (DMSO-d6, 300 MHz) δ 8.24 (d, J=1.9 Hz, 1H), 7.85 (m, 2H), 4.87 (s, 2H), 3.91 (s, 3H).
Name
Quantity
46.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.